Loxapine N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

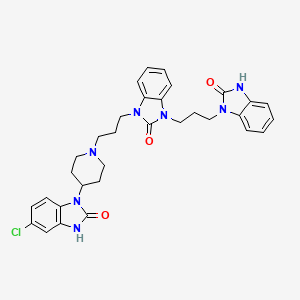

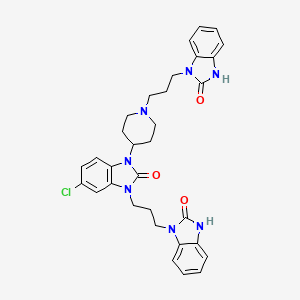

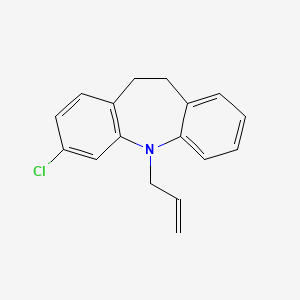

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent . It undergoes N-oxidation by flavonoid monoamine oxidases to form Loxapine N-oxide .

Synthesis Analysis

Loxapine undergoes N-oxidation by flavonoid monoamine oxidases to form Loxapine N-oxide .Molecular Structure Analysis

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent . The molecular formula of Loxapine N-oxide is C18H18ClN3O2 .Chemical Reactions Analysis

Loxapine undergoes N-oxidation by flavonoid monoamine oxidases to form Loxapine N-oxide .Physical And Chemical Properties Analysis

The molecular formula of Loxapine N-oxide is C18H18ClN3O2 .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism : Loxapine is metabolized into several active metabolites, including Loxapine N-oxide, and others like amoxapine, 8-hydroxyloxapine, and 7-hydroxyloxapine. Studies have developed and validated methods for quantifying these metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to support clinical development (Meng et al., 2017).

Therapeutic Efficacy : Loxapine, from which Loxapine N-oxide is derived, has been reviewed for its efficacy as an antipsychotic agent. It's found to be effective for acute and chronic schizophrenia, with a side-effect profile similar to traditional antipsychotic agents (Heel et al., 1978).

Inhalation Powder for Agitation : Inhaled loxapine, which would include metabolites such as Loxapine N-oxide, is used for the acute treatment of agitation in patients with bipolar disorder or schizophrenia. It provides a rapid onset of effect with a noninvasive route of administration (Keating, 2013).

Enzymatic Metabolism : In vitro studies have identified the cytochrome P450 enzymes responsible for the oxidative metabolism of loxapine to its metabolites, including Loxapine N-oxide. These findings are crucial for understanding the drug's pharmacokinetics and pharmacodynamics (Luo et al., 2011).

Application in Psychiatry : Loxapine's formulations, including metabolites like Loxapine N-oxide, have been reviewed for their efficacy in treating agitation and aggression in psychiatric conditions. It's been found to have antipsychotic efficacy similar to other typical or atypical antipsychotics, with tolerability comparable to typical antipsychotics at high doses (Popovic et al., 2015).

Safety And Hazards

Direcciones Futuras

Loxapine has been used in psychiatry for over 40 years with a well-established profile . In the light of the recent approval by the regulatory agencies of inhaled loxapine for use in the acute treatment of mild-to-moderate agitation in adults affected with schizophrenia or bipolar disorder, this article aims to critically review the available literature on loxapine .

Propiedades

IUPAC Name |

8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-22(23)10-8-21(9-11-22)18-14-12-13(19)6-7-16(14)24-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSWANHLDLADDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Loxapine N-oxide | |

CAS RN |

25967-34-4 |

Source

|

| Record name | Loxapine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOXAPINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85EE9A1E8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the primary metabolic pathways of loxapine in humans, and what enzymes are involved?

A1: Loxapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Key metabolic pathways include:

- 8-hydroxylation: Catalyzed by CYP1A2, this pathway leads to the formation of 8-hydroxyloxapine. []

- 7-hydroxylation: CYP2D6 is the primary enzyme responsible for 7-hydroxyloxapine formation. []

- N-demethylation: CYP3A4 plays a crucial role in this pathway, converting loxapine to amoxapine (N-desmethylloxapine). []

- N-oxidation: Both CYP3A4 and flavin-containing monooxygenase (FMO) contribute to the formation of loxapine N-oxide. []

Q2: Are there analytical methods available for quantifying loxapine and its metabolites, including loxapine N-oxide, in biological samples?

A2: Yes, several analytical methods have been developed and validated for the quantification of loxapine and its metabolites.

- Gas chromatography-mass spectrometry (GC-MS) has been used for the determination of loxapine in human plasma and urine, as well as for the identification of metabolites like loxapine N-oxide. []

- Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and selective technique for the simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine, and 7-hydroxyloxapine in human plasma. [, ] These methods often employ different extraction techniques, such as cation-exchange solid-phase extraction for loxapine, amoxapine, and the hydroxylated metabolites, and organic precipitation for loxapine N-oxide. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)